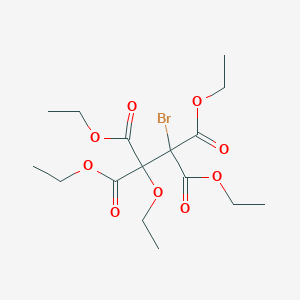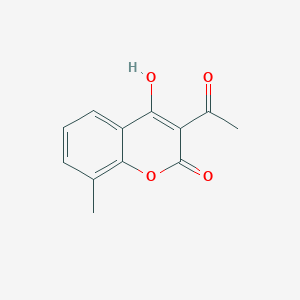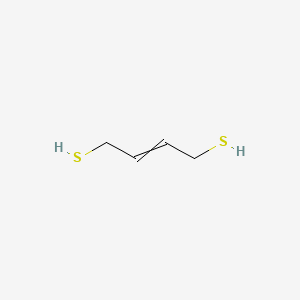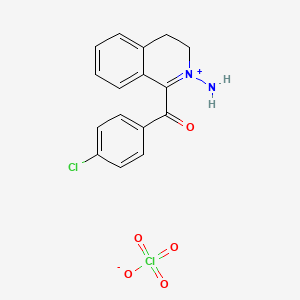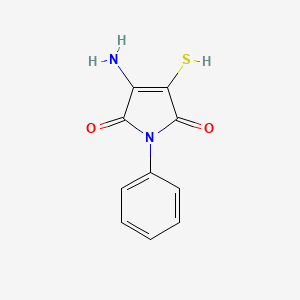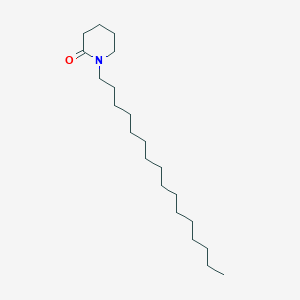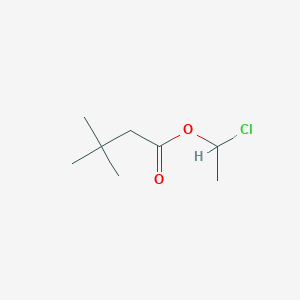
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- is a compound belonging to the purine family. It is known for its complex structure and diverse applications in various scientific fields. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.4075 .
準備方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves several steps. One common method includes the reaction of theophylline with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve large-scale synthesis using automated reactors. These reactors maintain precise temperature and pressure conditions to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
化学反応の分析
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. This reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often produce reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It is used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has shown promise in the treatment of certain medical conditions. It is being explored for its potential as an anti-inflammatory and anti-cancer agent.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects .
Additionally, the compound may interact with receptors on the cell surface, influencing signal transduction and gene expression. These interactions can result in anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making the compound a potential therapeutic agent .
類似化合物との比較
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases. It shares a similar purine structure but lacks the phenylethyl group.
Caffeine: A stimulant found in coffee and tea. It has a similar core structure but differs in its functional groups.
Theobromine: Found in cocoa and chocolate, it has a similar structure but with different substituents.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
特性
CAS番号 |
126235-09-4 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
1,3-dimethyl-8-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChIキー |
YUCOATRZVINCPB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



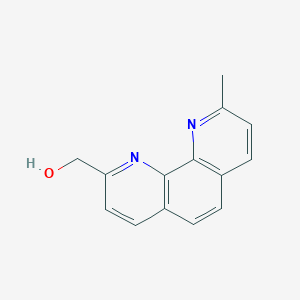

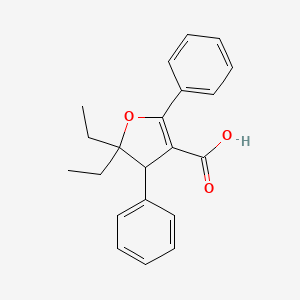
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

